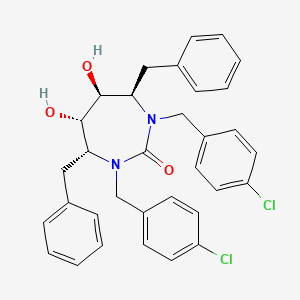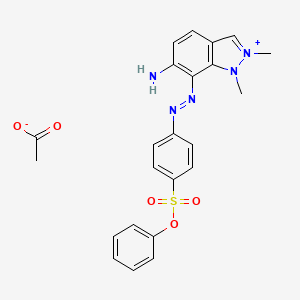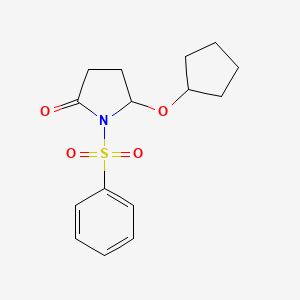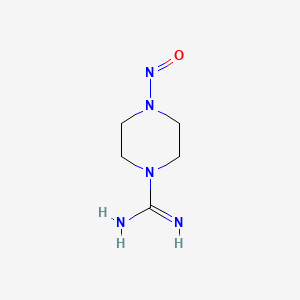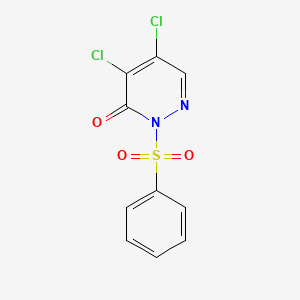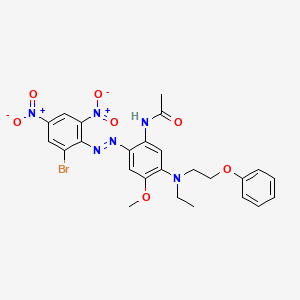
3-(3-(Methylamino)-3-oxopropyl)-2-((1-methyl-2-phenyl-1H-indol-3-yl)azo)thiazolium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(Methylamino)-3-oxopropyl)-2-((1-methyl-2-phenyl-1H-indol-3-yl)azo)thiazolium chloride is a complex organic compound that features a thiazolium core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Methylamino)-3-oxopropyl)-2-((1-methyl-2-phenyl-1H-indol-3-yl)azo)thiazolium chloride typically involves multi-step organic reactions. The process may start with the preparation of the thiazolium core, followed by the introduction of the indole and azo groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, ensuring high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors might be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Methylamino)-3-oxopropyl)-2-((1-methyl-2-phenyl-1H-indol-3-yl)azo)thiazolium chloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield different oxidized forms of the compound, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or antimicrobial effects.
Industry: Utilized in the development of new materials or as a component in industrial processes.
Mechanism of Action
The mechanism of action of 3-(3-(Methylamino)-3-oxopropyl)-2-((1-methyl-2-phenyl-1H-indol-3-yl)azo)thiazolium chloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **3-(3-(Methylamino)-3-oxopropyl)-2-((1-methyl-2-phenyl-1H-indol-3-yl)azo)thiazole
- **3-(3-(Methylamino)-3-oxopropyl)-2-((1-methyl-2-phenyl-1H-indol-3-yl)azo)thiazolidine
Uniqueness
Compared to similar compounds, 3-(3-(Methylamino)-3-oxopropyl)-2-((1-methyl-2-phenyl-1H-indol-3-yl)azo)thiazolium chloride may exhibit unique properties due to the presence of the thiazolium core and the specific arrangement of functional groups
Properties
CAS No. |
85409-40-1 |
|---|---|
Molecular Formula |
C22H22N5OS.Cl C22H22ClN5OS |
Molecular Weight |
440.0 g/mol |
IUPAC Name |
N-methyl-3-[2-[(1-methyl-2-phenylindol-3-yl)diazenyl]-1,3-thiazol-3-ium-3-yl]propanamide;chloride |
InChI |
InChI=1S/C22H21N5OS.ClH/c1-23-19(28)12-13-27-14-15-29-22(27)25-24-20-17-10-6-7-11-18(17)26(2)21(20)16-8-4-3-5-9-16;/h3-11,14-15H,12-13H2,1-2H3;1H |
InChI Key |
WXVUDEALDLWLFM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC[N+]1=C(SC=C1)N=NC2=C(N(C3=CC=CC=C32)C)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


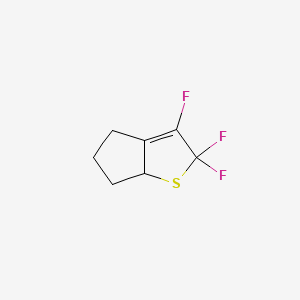


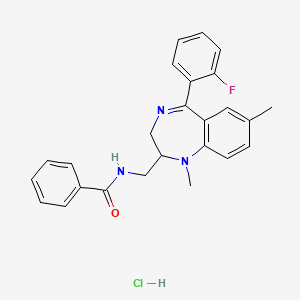
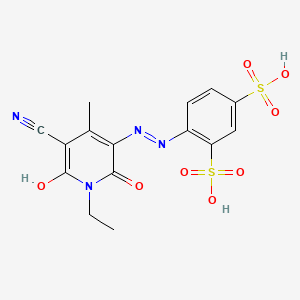
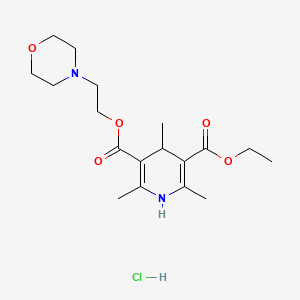
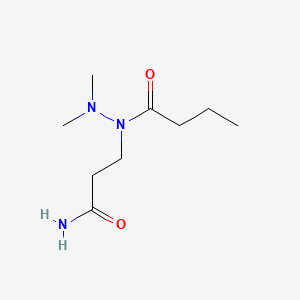
![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-(4-bromophenyl)carbamate](/img/structure/B12707025.png)
